Praseodymium--rhodium (1/2)

Thermochemistry Intermetallic synthesis Phase stability

Praseodymium–rhodium (1/2), with the stoichiometric formula PrRh₂ and CAS 56088-87-0, is a binary rare-earth–transition-metal intermetallic compound that crystallizes in the cubic MgCu₂-type Laves phase structure (space group Fd3̄m, a = 0.7575 nm, Z =. As a member of the PrX₂ series (X = Ru, Rh, Ir, Pt), it exhibits localized 4f-electron magnetism arising from trivalent Pr³⁺ ions (4f² configuration) embedded in a metallic matrix, making it a model system for studying crystalline electric field (CEF) effects, quadrupolar interactions, and magnetocaloric phenomena.

Molecular Formula PrRh2
Molecular Weight 346.7186 g/mol
CAS No. 56088-87-0
Cat. No. B14623886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium--rhodium (1/2)
CAS56088-87-0
Molecular FormulaPrRh2
Molecular Weight346.7186 g/mol
Structural Identifiers
SMILES[Rh].[Rh].[Pr]
InChIInChI=1S/Pr.2Rh
InChIKeyJCSIYIQARNGUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium–Rhodium (1/2) Intermetallic: Crystal Structure, Thermochemical Stability, and Low-Temperature Magnetic Ordering


Praseodymium–rhodium (1/2), with the stoichiometric formula PrRh₂ and CAS 56088-87-0, is a binary rare-earth–transition-metal intermetallic compound that crystallizes in the cubic MgCu₂-type Laves phase structure (space group Fd3̄m, a = 0.7575 nm, Z = 8) [1]. As a member of the PrX₂ series (X = Ru, Rh, Ir, Pt), it exhibits localized 4f-electron magnetism arising from trivalent Pr³⁺ ions (4f² configuration) embedded in a metallic matrix, making it a model system for studying crystalline electric field (CEF) effects, quadrupolar interactions, and magnetocaloric phenomena [2].

Why PrRh₂ Cannot Be Replaced by PrIr₂, PrPt₂, or PrRu₂: Experimentally Quantified Differences in Thermodynamic, Magnetic, and Electronic Properties


Although PrRh₂ shares the cubic C15 Laves phase structure with PrIr₂, PrPt₂, and PrRu₂, direct experimental measurements reveal that small changes in the transition-metal partner produce order-of-magnitude differences in formation enthalpy, a factor of ~4 variation in ferromagnetic Curie temperature, and qualitatively distinct magnetic ground states [1][2]. These differences are not incidental—they arise from systematic variations in d-band filling and hybridization that control the CEF level scheme, exchange coupling strength, and quadrupolar interaction magnitude [3]. Consequently, a researcher or engineer who substitutes PrRh₂ with a congener based solely on crystal structure risks catastrophic failure of the targeted magnetic, thermal, or magnetocaloric performance.

Quantitatively Verified Differentiation of PrRh₂ from Closest Analogues: A Six-Dimensional Evidence Guide


Formation Enthalpy: PrRh₂ Exhibits 3.6× Greater Thermodynamic Driving Force than PrRu₂

High-temperature direct synthesis calorimetry at 1473 ± 2 K demonstrates that PrRh₂ possesses a standard enthalpy of formation ΔHf° of −60.4 ± 1.7 kJ/g-atom, whereas the isostructural PrRu₂ yields only −16.9 ± 1.5 kJ/g-atom [1]. This 3.6-fold greater exothermicity is a direct, quantitative measure of stronger chemical bonding in the Rh-containing Laves phase. The difference is further reflected in the decomposition temperature: PrRh₂ melts congruently at approximately 1500°C, while PrRu₂ decomposes peritectically at 1681°C but with a far smaller enthalpy release [2].

Thermochemistry Intermetallic synthesis Phase stability

Ferromagnetic Ordering Temperature: PrRh₂ Occupies a Narrow, Application-Relevant Window (7.9 K) Distinct from All Other PrX₂ Compounds

Specific-heat and AC-susceptibility measurements on polycrystalline PrX₂ (X = Ir, Pt, Rh, Ru) samples reveal ferromagnetic Curie temperatures Tc of 11.2 ± 0.5 K (PrIr₂), 7.7 ± 0.5 K (PrPt₂), 7.9 ± 0.5 K (PrRh₂), and 33.9 ± 0.5 K (PrRu₂) [1]. PrRh₂ thus occupies a precisely defined 7.9 K ordering temperature that is statistically distinguishable from PrIr₂ (ΔTc = −3.3 K) and PrRu₂ (ΔTc = −26.0 K). This intermediate Tc, combined with its non-Kramers Pr³⁺ ion, positions PrRh₂ uniquely for cryogenic magnetocaloric applications where the operational temperature must align with liquid-helium cooling infrastructure.

Cryogenic magnetism Magnetocaloric materials Phase transition engineering

Successive Magnetic Phase Transitions: PrRh₂ Exhibits Four Distinct Magnetic Anomalies (52 K, 38 K, 33 K, 4 K) Unreported for Any Other PrX₂ Compound

Single-crystal magnetization and specific-heat measurements on PrRh₂ reveal four successive magnetic anomalies along the c-axis: a cusp at TN = 52 K, a high peak at T₃ = 38 K, a shoulder at T₂ = 33 K, and a small peak at T₁ = 4 K [1]. This multiplicity of transitions is absent in polycrystalline PrIr₂, PrPt₂, and PrRu₂, which each display a single ferromagnetic transition [2]. Furthermore, a clear two-step metamagnetic process emerges along the easy c-axis at low temperatures, where the first magnetization step corresponds to exactly (1/5) of the saturation magnetization Ms, indicative of a long-period, field-stabilized magnetic structure [1].

Magnetic phase transitions Metamagnetism Single-crystal magnetism

Quadrupolar Interaction Signature: PrRh₂ Displays Broad Secondary Specific-Heat Maxima Distinct from PrIr₂ and PrRu₂

Specific-heat measurements on the PrX₂ series reveal broad secondary maxima in the temperature dependence of the specific heat for PrRh₂, PrRu₂, and PrIr₂, which are qualitatively attributed to biquadratic (quadrupolar) exchange interactions [1]. However, the intensity and temperature position of this feature differ systematically: the effect is most pronounced in PrIr₂ and weakest in PrRu₂, with PrRh₂ occupying an intermediate position [1]. Because Pr³⁺ is a non-Kramers ion (J = 4), the quadrupolar degrees of freedom are active, and their magnitude directly influences the magnetocaloric effect and the nature of the magnetic phase transition (first-order vs. second-order) as theoretically demonstrated for PrRh₂ [2].

Quadrupolar interactions Crystalline electric field Non-Kramers ions

Crystal Lattice Parameter: PrRh₂ (a = 7.575 Å) Is Structurally Distinct from PrIr₂ (a = 7.621 Å), PrPt₂ (a = 7.647 Å), and PrRu₂ (a = 7.622 Å)

Within the cubic Fd3̄m Laves phase family, the lattice parameter a serves as a sensitive structural fingerprint. PrRh₂ possesses the smallest reported unit cell (a = 7.575 Å) among the PrX₂ series, relative to PrIr₂ (a = 7.621 Å), PrRu₂ (a = 7.6223 Å), and PrPt₂ (a = 7.647 Å) [1][2][3]. The 0.6–1.0% lattice contraction directly reflects stronger Pr–X bonding and altered CEF level splitting, which in turn modifies the magnetic ground state and magnetocaloric response [4].

Crystal structure refinement Solid-state synthesis Epitaxial thin-film growth

Predicted First-Order Magnetocaloric Transition: PrRh₂ Theoretically Outperforms Second-Order PrRu₂ in Isothermal Entropy Change

Microscopic model Hamiltonian calculations incorporating CEF parameters from inelastic neutron scattering predict that PrRh₂ can exhibit a first-order magnetic phase transition under CEF parameter set B, whereas PrRu₂ (Tc = 33.9 K) is firmly established as a second-order ferromagnet [1][2]. First-order magnetocaloric materials are prized because the discontinuity in magnetization at the transition yields an enhanced isothermal entropy change ΔST per unit applied field, directly translating to higher refrigeration capacity. The theoretical work further demonstrates that the CEF anisotropy in PrRh₂ leads to anomalous peaks in both ΔST and adiabatic temperature change ΔTad, a feature not predicted for PrRu₂ [1].

Magnetocaloric effect Magnetic refrigeration First-order phase transition

Verified Application Scenarios for PrRh₂ Derived from Direct Comparative Evidence


Low-Temperature Magnetic Refrigeration: Exploiting the Predicted First-Order Magnetocaloric Effect in the 4–10 K Window

The combination of a 7.9 K ferromagnetic Curie temperature [1] and theoretical prediction of a first-order magnetocaloric transition [2] positions PrRh₂ as a candidate solid refrigerant for pumped-⁴He cryostats. Compared to the second-order ferromagnet PrRu₂ (Tc = 33.9 K) that operates in a less convenient temperature range, PrRh₂ delivers potentially higher isothermal entropy change per field sweep at temperatures directly accessible with standard liquid-helium infrastructure.

Multi-State Magnetic Memory and Logic Devices Utilizing Four Successive Magnetic Phase Transitions

PrRh₂ single crystals exhibit four distinct magnetic phase transitions (52 K, 38 K, 33 K, and 4 K) along the c-axis, plus a two-step metamagnetic process with a quantized (1/5)Ms first step [3]. No other PrX₂ compound offers this multiplicity of field- and temperature-accessible magnetic states. This rich phase diagram can be harnessed for multi-level magnetic memory cells, where each magnetically ordered phase encodes a distinct logic state, or for neuromorphic computing architectures that exploit history-dependent metamagnetic pathways.

Fundamental Physics of Quadrupolar Ordering and Non-Fermi Liquid Behavior in Non-Kramers Ion Systems

The intermediate quadrupolar interaction strength of PrRh₂, evidenced by broad secondary maxima in specific heat [1], makes it an ideal platform for studying the interplay between quadrupolar (biquadratic) exchange and bilinear magnetic exchange in a cubic non-Kramers system. Unlike PrIr₂, where quadrupolar effects dominate and potentially mask magnetic dipole ordering, or PrRu₂, where they are negligible, PrRh₂ sits at a crossover that may enable observation of competing order parameters, quadrupolar Kondo physics, and potentially superconductivity mediated by quadrupolar fluctuations—phenomena of intense current interest in correlated electron systems.

Epitaxial Thin-Film Integration: Leveraging the Smallest Lattice Parameter Among PrX₂ Laves Phases

With a lattice constant a = 7.575 Å—0.6% smaller than PrIr₂ and 0.94% smaller than PrPt₂ [4][5]—PrRh₂ offers a unique epitaxial match to substrates or buffer layers with lattice parameters in the 7.55–7.60 Å range. This structural differentiation enables coherent, strain-engineered thin-film growth of PrRh₂-based heterostructures with tailored magnetic anisotropy, which is not achievable with the larger-lattice PrIr₂ or PrPt₂ analogues without introducing deleterious interfacial dislocations.

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